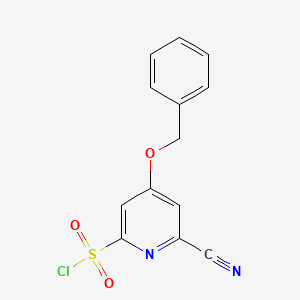
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group at the 4-position, a cyano group at the 6-position, and a sulfonyl chloride group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed through a series of condensation reactions involving suitable starting materials such as aldehydes, ketones, and amines.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol or benzyl chloride as the nucleophile.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form sulfonamides or other reduced derivatives.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions to form sulfonamides, sulfonates, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfonamides and other reduced derivatives.
Substitution: Sulfonamides, sulfonates, and other substituted derivatives.
Applications De Recherche Scientifique
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride has a wide range of scientific research applications, including:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, with specific functional properties.
Biological Research: The compound can be used in biochemical assays and studies to investigate its interactions with biological targets and pathways.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride involves its interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic residues in proteins or other biomolecules. This can lead to the formation of covalent bonds and the modulation of the activity of the target molecules. The benzyloxy and cyano groups can also contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
4-(Benzyloxy)-6-cyanopyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:
4-(Benzyloxy)-2-sulfonyl chloride: Lacks the cyano group, which may affect its reactivity and binding properties.
6-Cyanopyridine-2-sulfonyl chloride: Lacks the benzyloxy group, which may affect its solubility and stability.
4-(Benzyloxy)-6-cyanopyridine: Lacks the sulfonyl chloride group, which may affect its electrophilicity and reactivity.
The presence of all three functional groups (benzyloxy, cyano, and sulfonyl chloride) in this compound makes it a unique and versatile compound with distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H9ClN2O3S |
|---|---|
Poids moléculaire |
308.74 g/mol |
Nom IUPAC |
6-cyano-4-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClN2O3S/c14-20(17,18)13-7-12(6-11(8-15)16-13)19-9-10-4-2-1-3-5-10/h1-7H,9H2 |
Clé InChI |
UDGDBEUPQHOOAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)S(=O)(=O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849390.png)
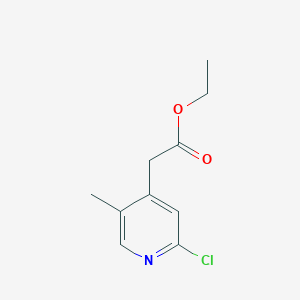
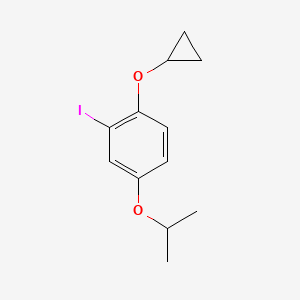

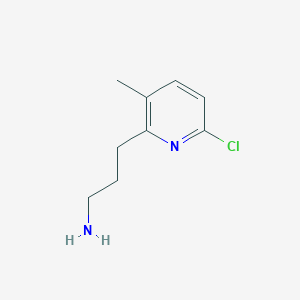
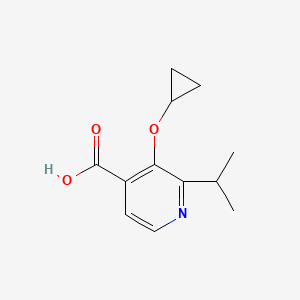
![[(2S,3R,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl benzoate](/img/structure/B14849415.png)
